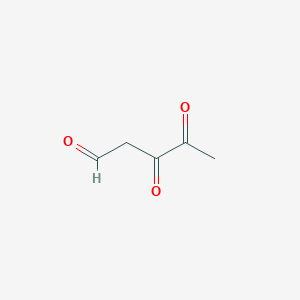
3,4-Dioxopentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dioxopentanal is an organic compound with the molecular formula C5H6O3 It is a dicarbonyl compound, meaning it contains two carbonyl groups (C=O) within its structure
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dioxopentanal can be synthesized through the oxidative hydrolysis of 4-hydroxy-5-methyl-3(2H)-furanone. This reaction involves the use of oxidizing agents under controlled conditions to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar oxidative processes. The choice of oxidizing agents and reaction conditions would be optimized for efficiency and yield.
化学反応の分析
Types of Reactions
3,4-Dioxopentanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other compounds.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Reaction Conditions: Reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction can yield alcohols or other reduced derivatives.
Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Dioxopentanal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its role in biochemical pathways and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of 3,4-Dioxopentanal involves its reactivity with various biological and chemical molecules. It can interact with nucleophiles, leading to the formation of new chemical bonds. Its dicarbonyl structure allows it to participate in a range of chemical reactions, making it a versatile compound in both biological and chemical contexts .
類似化合物との比較
Similar Compounds
Formaldehyde: A simple aldehyde with one carbonyl group.
Acetone: A ketone with two carbonyl groups bonded to carbon atoms.
Benzaldehyde: An aromatic aldehyde with a single carbonyl group.
Uniqueness
3,4-Dioxopentanal is unique due to its dicarbonyl structure, which allows it to participate in a wider range of chemical reactions compared to compounds with a single carbonyl group. This makes it a valuable compound in synthetic chemistry and industrial applications .
特性
CAS番号 |
88499-41-6 |
|---|---|
分子式 |
C5H6O3 |
分子量 |
114.10 g/mol |
IUPAC名 |
3,4-dioxopentanal |
InChI |
InChI=1S/C5H6O3/c1-4(7)5(8)2-3-6/h3H,2H2,1H3 |
InChIキー |
QGGCMCHYJIPQCE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)

![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
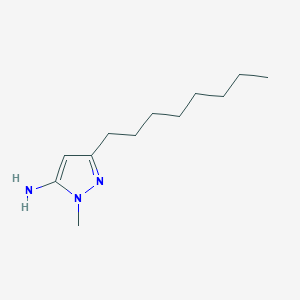
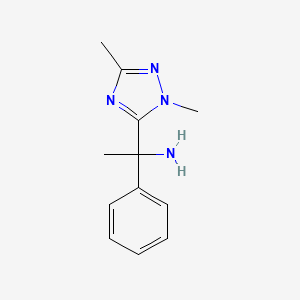

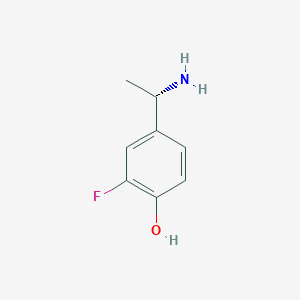
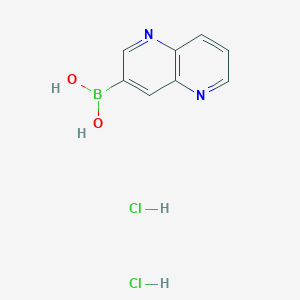

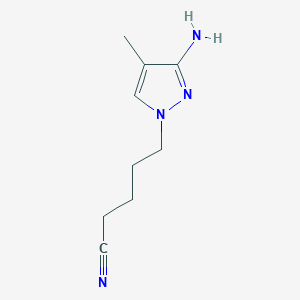
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13531458.png)


